molecular formula C8H12ClNS B13157655 5-[2-(Chloromethyl)butyl]-1,3-thiazole

5-[2-(Chloromethyl)butyl]-1,3-thiazole

Katalognummer: B13157655
Molekulargewicht: 189.71 g/mol
InChI-Schlüssel: FSQRQTMOLAXXJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in a suitable solvent such as ethanol or dioxane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-[2-(Chloromethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

5-[2-(Chloromethyl)butyl]-1,3-thiazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with various biological molecules, leading to its diverse biological activities . For example, it can inhibit the growth of microbial cells by interfering with their metabolic pathways or DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H12ClNS

Molekulargewicht

189.71 g/mol

IUPAC-Name

5-[2-(chloromethyl)butyl]-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3

InChI-Schlüssel

FSQRQTMOLAXXJT-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC1=CN=CS1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.